HNE Inhibitory Potency: Direct Amide vs. Free Acid vs. N-Propyl Amide Head-to-Head Comparison
In a direct head-to-head comparison using the same assay system, the amide form (Ol-Ala-Ala-Pro-Val-NH₂, target compound) exhibited a 7.3-fold higher IC₅₀ (22 μM) compared to the free acid form (Ol-Ala-Ala-Pro-Val-OH, 3 μM), while the N-propyl amide showed an intermediate value of 17 μM [1]. This demonstrates that C-terminal amidation substantially reduces—but does not abolish—HNE inhibitory potency, and that the primary amide and N-propyl amide are pharmacologically distinct entities [1].
| Evidence Dimension | HNE inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 22 μM (Ol-Ala-Ala-Pro-Val-NH₂, primary amide, CAS 121258-38-6) |
| Comparator Or Baseline | Comparator 1: Ol-Ala-Ala-Pro-Val-OH (free acid, CAS 92662-82-3), IC₅₀ = 3 μM; Comparator 2: Ol-Ala-Ala-Pro-Val-NH-C₃H₇ (N-propyl amide, CAS 121258-39-7), IC₅₀ = 17 μM |
| Quantified Difference | 7.3-fold higher IC₅₀ vs. free acid; 1.3-fold higher IC₅₀ vs. N-propyl amide |
| Conditions | Suc-Ala-Ala-Ala-pNA (synthetic chromogenic substrate) as HNE substrate; purified enzyme assay |
Why This Matters
The reduced HNE inhibitory potency of the amide form relative to the free acid is a deliberate design feature, not a liability—it enables elastin protection without full suppression of neutrophil elastase, which is critical for host defense against bacterial infection.
- [1] Rasoamanantena P, Moczar E, Wei SM, Godeau G, Robert L, Hornebeck W. Protective effect of oleoyl peptide conjugates against elastolysis by neutrophil elastase and kappa elastin-induced monocyte chemotaxis. Am J Respir Cell Mol Biol. 1993 Jan;8(1):50-5. PMID: 8417756. View Source
